molecular formula C30H31N3O2S B2948764 N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-92-2

N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2948764
CAS No.: 1115313-92-2
M. Wt: 497.66
InChI Key: NFUPUMPUCIGQKR-UHFFFAOYSA-N
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Description

N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H31N3O2S and its molecular weight is 497.66. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Antineoplastic Potential

  • Synthesis and Biological Activity : Research focused on the synthesis of derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, demonstrating the potential of such compounds in exhibiting cytotoxic activities against various cancer cell lines. The study revealed that the positioning of cationic side chains significantly influences biological activity, underscoring the importance of structural modification in enhancing therapeutic efficacy against in vivo models of cancer (Bu et al., 2001).

Synthesis of Isoquinoline Derivatives

  • Metalation and Nucleophilic Addition : Investigations into the reactions of N-phenethylimides with organolithium reagents provided insights into the synthesis of isoquinoline derivatives, showcasing the versatility of such compounds in generating diverse structures through N-acyliminium ion cyclization and Parham-type cyclizations (Collado et al., 1997).
  • Construction of Nitrogen Heterocycles : The development of methodologies for constructing benzo-fused nitrogen heterocycles, including indoles and dihydroquinolines, further illustrates the potential of related compounds in facilitating complex synthetic routes. This research highlights the utility of N-acylamides in generating pharmacologically relevant structures through methylenation and ring-closing metathesis (Bennasar et al., 2006).

Antimicrobial Applications

  • Antimicrobial Agents : The synthesis of clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated significant antimicrobial activity against a range of bacterial and fungal species. This study underscores the potential of structurally related compounds in addressing infectious diseases and highlights the importance of chemical diversity in discovering new antimicrobial agents (Desai et al., 2011).

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2S/c1-4-22-10-12-24(13-11-22)20-36-30-32-27-18-25(28(34)31-19-21(2)3)14-15-26(27)29(35)33(30)17-16-23-8-6-5-7-9-23/h4-15,18,21H,1,16-17,19-20H2,2-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUPUMPUCIGQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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